molecular formula C8H12N2O4S2 B8458148 N1,N1-dimethylbenzene-1,2-disulfonamide

N1,N1-dimethylbenzene-1,2-disulfonamide

Cat. No.: B8458148
M. Wt: 264.3 g/mol
InChI Key: XCSOAUKRYLZLLV-UHFFFAOYSA-N
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Description

N1,N1-Dimethylbenzene-1,2-disulfonamide is a sulfonamide derivative characterized by two sulfonamide groups attached to adjacent positions on a benzene ring, with one nitrogen atom dimethylated. Its synthesis typically involves reacting benzene-1,2-disulfonyl chloride with dimethylamine or via further functionalization of intermediates like N1,N1-dimethylbenzene-1,2-diamine (). This compound is pivotal in combinatorial chemistry for generating pharmacologically active libraries (). Applications span dye synthesis, polymer chemistry, and medicinal chemistry, where its sulfonamide groups confer bioactivity ().

Properties

Molecular Formula

C8H12N2O4S2

Molecular Weight

264.3 g/mol

IUPAC Name

2-N,2-N-dimethylbenzene-1,2-disulfonamide

InChI

InChI=1S/C8H12N2O4S2/c1-10(2)16(13,14)8-6-4-3-5-7(8)15(9,11)12/h3-6H,1-2H3,(H2,9,11,12)

InChI Key

XCSOAUKRYLZLLV-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC=C1S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1-dimethylbenzene-1,2-disulfonamide typically involves the reaction of 1,2-benzenedisulfonyl chloride with dimethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N1,N1-dimethylbenzene-1,2-disulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide groups to amines.

    Substitution: The sulfonamide groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide are employed.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

N1,N1-dimethylbenzene-1,2-disulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly as an inhibitor of certain enzymes.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N1,N1-dimethylbenzene-1,2-disulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide groups can form strong hydrogen bonds with the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key comparisons with analogous sulfonamides and related compounds:

Compound Structure Synthesis & Reactivity Key Properties/Applications References
N1,N1-Dimethylbenzene-1,2-disulfonamide Two sulfonamide groups at positions 1 and 2; one nitrogen dimethylated. Synthesized via reaction of benzene-1,2-disulfonyl chloride with dimethylamine. Reactivity influenced by steric hindrance from dimethyl groups. Used in combinatorial libraries; potential antibacterial and antitumor activities.
N,N'-(Ethane-1,2-diyl)dibenzenesulfonamide Ethylene bridge linking two benzenesulfonamide groups. Prepared via condensation of ethane-1,2-diamine with benzenesulfonyl chloride. Exhibits antibacterial, anti-inflammatory, and insulin-releasing activities; structurally rigid.
N,N'-1,3-Benzenedisulfonamides Sulfonamide groups at meta positions (1,3) on benzene. Synthesized using secondary amines (e.g., diethylamine) under combinatorial conditions. Lower steric hindrance compared to 1,2-isomer; higher solubility and reactivity in cyclization.
N,N-Dimethylbenzenesulfonamide Single sulfonamide group on benzene with dimethylated nitrogen. Direct sulfonation of dimethylaniline or reaction of sulfonyl chloride with dimethylamine. Intermediate in agrochemicals (e.g., tolylfluanid). Limited bioactivity due to mono-sulfonamide.
N-((1S,2S)-2-Amino-1,2-diphenylethyl)benzenesulfonamide Chiral benzenesulfonamide with diphenylethylamine backbone. Synthesized via enantioselective coupling of sulfonyl chloride with chiral amines. Pharmacological potential in drug development (e.g., CNS-targeting agents).

Structural and Reactivity Differences

  • Positional Isomerism : The 1,2-disulfonamide isomer exhibits higher steric hindrance and lower solubility than the 1,3-isomer, impacting its reactivity in cyclization reactions ().
  • Bridge vs. Direct Attachment : Ethylene-bridged derivatives (e.g., N,N'-(ethane-1,2-diyl)dibenzenesulfonamide) show enhanced conformational rigidity, favoring interactions with biological targets like enzymes ().
  • Chirality: Compounds like N-((1S,2S)-2-amino-1,2-diphenylethyl)benzenesulfonamide demonstrate enantioselective bioactivity, a feature absent in non-chiral analogs ().

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